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1-(1,3-Benzoxazol-6-yl)-3-ethylthiourea

Cat. No.: B3159021
CAS No.: 860785-11-1
M. Wt: 221.28 g/mol
InChI Key: RNLAGFDBVAGZNB-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Modern Chemical Research

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the architecture of a vast number of biologically active molecules. researchgate.netmdpi.com Their prevalence is underscored by the fact that a significant majority of all biologically active chemical entities contain a heterocyclic motif. tandfonline.com These scaffolds provide a three-dimensional framework that can be readily functionalized, allowing for the precise orientation of substituents to interact with biological targets such as enzymes and receptors. ontosight.ai

The incorporation of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties, including polarity, hydrogen bonding capacity, and lipophilicity, which are critical for a molecule's pharmacokinetic and pharmacodynamic profile. tandfonline.com This versatility makes heterocyclic compounds indispensable in drug discovery, with applications spanning a wide array of therapeutic areas including oncology, infectious diseases, and neurology. researchgate.netresearchgate.net

The Benzoxazole (B165842) Core: Structural Attributes and Chemical Reactivity

Benzoxazole is an aromatic heterocyclic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring. researchgate.net This fusion confers a planar and relatively stable structure. researchgate.net The benzoxazole nucleus is a key component in numerous compounds of pharmaceutical importance, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comsemanticscholar.orgnih.gov

From a reactivity standpoint, the benzoxazole ring is susceptible to electrophilic substitution. While the oxazole ring itself is electron-deficient, the fused benzene ring can undergo substitution reactions. The positions on the benzene ring are not all equally reactive, and substitution patterns can be influenced by the reaction conditions and the substituents already present. ijrrjournal.com The aromatic nature of the benzoxazole system also allows for functionalization at its reactive sites, making it a versatile starting material for the synthesis of more complex, biologically active molecules. researchgate.net

The Thiourea (B124793) Functional Group: Synthesis and Diverse Chemical Roles

Thiourea, the sulfur analog of urea (B33335), is a highly versatile functional group with the general formula (R¹R²N)(R³R⁴N)C=S. The presence of the thiocarbonyl group (C=S) is central to its chemical reactivity. nih.gov Thioureas are known to be excellent ligands for metal ions and have been extensively used in coordination chemistry. nih.gov In organic synthesis, they serve as precursors for the creation of various heterocyclic compounds, such as thiazoles. nih.gov

The synthesis of thiourea derivatives can be achieved through several methods. A common approach involves the reaction of an amine with an isothiocyanate. tandfonline.com Other methods include the condensation of amines with carbon disulfide and the thioacylation of amines using various reagents. ontosight.ainih.gov The diverse reactivity and biological significance of thiourea derivatives are well-documented, with applications including anticancer, antioxidant, and anti-inflammatory agents. nih.gov

Rationale for Investigating 1-(1,3-Benzoxazol-6-yl)-3-ethylthiourea as a Hybrid System

The rationale for designing hybrid molecules like this compound stems from the principle of molecular hybridization, where two or more pharmacophores are combined to create a new entity with potentially enhanced or novel biological activities. researchgate.net In this specific case, the benzoxazole moiety is a well-established "privileged scaffold" known for its broad pharmacological profile. researchgate.netmdpi.com The thiourea linker is not merely a spacer but is itself a biologically active functional group, known to participate in hydrogen bonding and metal chelation, which can be crucial for interacting with biological targets. nih.gov

The ethyl group attached to the thiourea moiety can influence the compound's lipophilicity and steric profile, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties. The specific attachment at the 6-position of the benzoxazole ring is also a strategic choice, as this position is often targeted for functionalization to modulate biological activity.

While extensive research on the specific biological activities of this compound is not widely available in the public domain, the investigation of such a hybrid is driven by the hypothesis that the combination of these two moieties could lead to synergistic effects or a unique pharmacological profile. The study of analogous benzoxazole-thiourea derivatives has shown promise in areas such as antimicrobial and anticancer research, providing a strong impetus for the synthesis and evaluation of this and related compounds.

Detailed Research Findings on this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃OS ontosight.ai
CAS Number 860785-11-1 ontosight.ai
Synonyms N-(1,3-benzoxazol-6-yl)-N'-ethylthiourea ontosight.ai

Given the lack of specific experimental data, the potential biological activities and synthesis routes can be inferred from studies on closely related benzoxazole-thiourea derivatives. Research on analogous compounds suggests that this compound could be synthesized by reacting 6-aminobenzoxazole with ethyl isothiocyanate. The resulting compound would be a candidate for screening in various biological assays, including but not limited to, antimicrobial, anticancer, and anti-inflammatory tests. The exploration of such novel chemical entities is a vital aspect of the ongoing search for new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3OS B3159021 1-(1,3-Benzoxazol-6-yl)-3-ethylthiourea CAS No. 860785-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzoxazol-6-yl)-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-2-11-10(15)13-7-3-4-8-9(5-7)14-6-12-8/h3-6H,2H2,1H3,(H2,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLAGFDBVAGZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=CC2=C(C=C1)N=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901300644
Record name N-6-Benzoxazolyl-N′-ethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817563
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860785-11-1
Record name N-6-Benzoxazolyl-N′-ethylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860785-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-6-Benzoxazolyl-N′-ethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 1,3 Benzoxazol 6 Yl 3 Ethylthiourea

Conventional Synthetic Routes

Conventional synthesis of 1-(1,3-Benzoxazol-6-yl)-3-ethylthiourea is rooted in fundamental principles of organic chemistry, primarily involving the formation of a thiourea (B124793) linkage from precursor amine and isothiocyanate molecules.

General Principles of Thiourea Synthesis via Isothiocyanates and Amines

The synthesis of thioureas through the reaction of an isothiocyanate with a primary or secondary amine is a cornerstone of organic synthesis. This reaction is a classic example of nucleophilic addition. The amine, acting as the nucleophile, attacks the electrophilic carbon atom of the isothiocyanate (-N=C=S) functional group.

The mechanism involves the lone pair of electrons on the nitrogen atom of the amine initiating a bond with the central carbon of the isothiocyanate. This forces a shift of electrons from the carbon-sulfur double bond onto the sulfur atom. A subsequent proton transfer from the amine nitrogen to the negatively charged sulfur atom (or another proton acceptor) neutralizes the intermediate, yielding the stable thiourea product. This reaction is typically high-yielding and proceeds readily under mild conditions, making it a preferred method for creating a diverse range of thiourea derivatives.

Specific Approaches for this compound Synthesis

The most direct and conventional method for synthesizing this compound is the condensation reaction between 6-Amino-1,3-benzoxazole and ethyl isothiocyanate. In this specific application of the general principle, the primary amino group (-NH₂) attached to the 6-position of the benzoxazole (B165842) ring acts as the nucleophile, attacking the ethyl isothiocyanate.

The reaction is typically carried out by stirring equimolar amounts of the two reactants in a suitable organic solvent at room temperature or with gentle heating. The high nucleophilicity of the aromatic amine and the electrophilicity of the isothiocyanate ensure a favorable reaction profile. Analogous reactions, such as the synthesis of N-(4/6-substituted-benzothiazol-2-yl)-N′-(phenyl)thioureas from substituted 2-aminobenzothiazoles and phenylisothiocyanate, are often performed in refluxing ethanol, demonstrating a common solvent and condition choice for such transformations. nih.gov

Reaction Scheme:

Figure 1: Synthesis of this compound.

Alternative strategies for the synthesis of the target compound primarily involve different approaches to generating the reactants or key intermediates.

Synthesis of 6-Amino-1,3-benzoxazole: The precursor, 6-Amino-1,3-benzoxazole, is not always commercially available and often requires synthesis. A common route starts from 2-amino-5-nitrophenol. This starting material can undergo cyclization to form the benzoxazole ring. For instance, reaction with a cyanating agent like cyanogen (B1215507) bromide (BrCN) or the less hazardous N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can yield 2-amino-6-nitrobenzoxazole. nih.govorganic-chemistry.org Subsequent reduction of the nitro group to an amino group, typically using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation, affords the desired 6-Amino-1,3-benzoxazole. nih.gov

Optimization of Reaction Parameters (e.g., solvent, temperature, stoichiometry)

The efficiency and yield of the synthesis of this compound can be significantly influenced by key reaction parameters. Optimization studies for similar thiourea syntheses provide a framework for determining the ideal conditions.

Solvent: The choice of solvent is crucial. Aprotic polar solvents like acetone, acetonitrile, or dimethylformamide (DMF) are commonly used as they effectively dissolve the reactants. nih.govresearchgate.net For instance, the synthesis of N-acyl thiourea derivatives often proceeds by reacting an isothiocyanate intermediate with a heterocyclic amine in anhydrous acetone. nih.gov The reaction rate can be significantly improved by selecting a solvent that facilitates solubility for both reactants. nih.gov

Temperature: The reaction between amines and isothiocyanates is often exothermic and can proceed efficiently at room temperature. However, gentle heating or refluxing (e.g., in ethanol) can be employed to increase the reaction rate, particularly if one of the reactants is less reactive. nih.gov Reaction times can range from a few hours at room temperature to shorter durations at elevated temperatures.

Stoichiometry: A stoichiometric ratio of 1:1 between the amine (6-Amino-1,3-benzoxazole) and the isothiocyanate (ethyl isothiocyanate) is typically used for this type of condensation reaction to ensure high conversion and simplify purification.

The following interactive table summarizes the effects of various parameters on thiourea synthesis based on established literature.

ParameterConditionExpected OutcomeRationale
Solvent Aprotic Polar (e.g., Acetone, DMF)Good yields, faster reactionGood solubility for reactants.
Protic (e.g., Ethanol)Good yields, often requires heatingEffective for many amine/isothiocyanate reactions.
Aqueous/BiphasicPotential for green synthesisMay require phase-transfer catalyst; good for specific substrates.
Temperature Room TemperatureSufficient for many reactions, minimizes side productsReaction is often facile and exothermic.
Reflux (e.g., 50-80°C)Increased reaction rateOvercomes activation energy for less reactive substrates.
Stoichiometry Equimolar (1:1)High conversion, optimal yieldEnsures efficient use of reactants.
Slight excess of one reagentCan drive reaction to completionMay be used if one reactant is volatile or less stable.
Catalyst NoneOften sufficientThe reaction is inherently efficient.
Phase-Transfer Catalyst (e.g., TBAB)Improved yield in heterogeneous systemsFacilitates reaction between reactants in different phases. nih.gov

Green Chemistry Approaches in Compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry principles can be applied to the synthesis of this compound to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Green Solvents: A significant advancement is the replacement of volatile organic compounds (VOCs) with greener alternatives. Water is an ideal green solvent, and procedures for synthesizing thioureas in aqueous media have been developed. derpharmachemica.com Another promising green solvent is Cyrene™, a bio-based alternative to solvents like THF and DMF, which has been successfully used for the one-pot synthesis of N,N'-diaryl thioureas with nearly quantitative yields. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. Microwave-assisted synthesis in aqueous media has been shown to be an effective method for producing isothiocyanates, a key intermediate. researchgate.net This technique offers a significant advantage over conventional heating in terms of energy efficiency.

Mechanochemistry: Solvent-free synthesis, or mechanochemistry, involves grinding solid reactants together to initiate a chemical reaction. This method eliminates the need for solvents entirely, reducing waste and simplifying product isolation. The synthesis of various thioureas has been achieved with quantitative yields in minutes via manual grinding or automated ball milling, demonstrating a highly efficient and environmentally friendly alternative.

Catalytic Methods: While the amine-isothiocyanate reaction often requires no catalyst, related transformations can benefit from catalysis. For example, the synthesis of the benzoxazole precursor from o-aminophenols and aldehydes can be efficiently catalyzed by reusable catalysts like samarium triflate in an aqueous medium. organic-chemistry.org

By adopting these green approaches, the synthesis of this compound can be made more sustainable, aligning with the modern imperatives of chemical manufacturing.

Exploration of Solvent-Free or Reduced-Solvent Reaction Conditions

Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce the use of volatile organic compounds (VOCs) that are often toxic and difficult to dispose of. ajchem-a.com For the synthesis of benzoxazole and thiourea derivatives, solvent-free conditions often lead to higher yields, shorter reaction times, and simpler workup procedures. acs.orgresearchgate.net

The reaction of an amine with an isothiocyanate to form a thiourea is particularly well-suited to solvent-free conditions, often proceeding to completion with just the mixing of the neat reactants. researchgate.net In the context of this compound, this would involve the direct reaction of 6-aminobenzoxazole with ethyl isothiocyanate, potentially with gentle heating to facilitate the reaction. Catalysts, such as silica-supported sodium hydrogen sulphate, have been used in solvent-free preparations of benzoxazole derivatives, demonstrating the potential for catalytic enhancement of such reactions. researchgate.net

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis of Heterocycles

FeatureConventional Solvent-Based SynthesisSolvent-Free Synthesis
Solvent Usage High (e.g., Ethanol, Dioxane)None or minimal
Reaction Time Often several hoursCan be reduced to minutes
Workup Often requires extraction, solvent evaporationSimpler, often filtration of the solid product
Environmental Impact Higher due to VOCs and waste generationLower, aligns with green chemistry principles ajchem-a.com
Catalyst May require soluble acids or basesCan utilize solid-supported, reusable catalysts researchgate.net

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. ias.ac.in By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times and often improving product yields compared to conventional heating methods. ijpsdronline.comijpsdronline.com

For the synthesis of thiourea derivatives, microwave irradiation has been shown to be highly effective. researchgate.net The synthesis of this compound can be efficiently conducted by exposing a mixture of 6-aminobenzoxazole and ethyl isothiocyanate to microwave irradiation, typically for a few minutes. researchgate.netresearchgate.net This method is advantageous for its speed and efficiency, making it suitable for high-throughput synthesis and the rapid generation of chemical libraries. ias.ac.in

Table 2: Microwave-Assisted Synthesis Parameters for Benzoxazole/Thiourea Derivatives

ReactantsCatalyst/ConditionsReaction TimeYieldReference
2-Aminophenol (B121084) + Carboxylic AcidsSolvent-free, MicrowaveNot specifiedGood jocpr.com
2-(4-amino phenyl) benzoxazole + AldehydesEthanol, Microwave (precursor step)1-2 minutesHigh ijpsdronline.comijpsdronline.com
Schiff bases + Thioglycolic acidZnCl₂, Ethanol, Microwave (400W)3-4 minutesExcellent ijpsdronline.comijpsdronline.com
Amines + IsothiocyanatesSolvent-free, Microwave1.5-4.5 minutesQuantitative researchgate.net

Ultrasound-Assisted Synthetic Methods

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures, accelerating chemical transformations. nih.gov

Ultrasound has been successfully employed in the synthesis of various heterocyclic compounds, including benzoxazoles and thiazoles. researchgate.netacs.org The synthesis of this compound via the reaction of 6-aminobenzoxazole and ethyl isothiocyanate could be performed under ultrasonic irradiation in a suitable solvent or even under solvent-free conditions. This method offers benefits such as mild reaction conditions, short reaction times, high yields, and cleaner processes. nih.gov The conversion of thioureas into other derivatives, such as guanidines, has also been effectively achieved using ultrasound, highlighting the utility of this technique for reactions involving thiourea scaffolds. lookchem.com

Mechanochemical Synthesis Techniques

Mechanochemistry involves conducting chemical reactions by grinding, milling, or shearing solid reactants, often in the absence of a solvent. beilstein-journals.org This technique is highly environmentally friendly as it eliminates the need for bulk solvents and can lead to the formation of products that are difficult to obtain from solution-based methods. nih.govpreprints.org

The synthesis of thioureas by the "click-coupling" of amines and isothiocyanates is particularly efficient under mechanochemical conditions, such as ball milling. researchgate.net These reactions are often quantitative and proceed rapidly without the need for solvents or external heating. beilstein-journals.org Applying this to the target compound, solid 6-aminobenzoxazole and liquid ethyl isothiocyanate would be milled together, likely in a ball mill, to yield this compound directly as a solid product. This approach allows for synthesis and solid-state characterization to be performed without ever dissolving the material. beilstein-journals.org

Utilization of Deep Eutectic Solvents (DES) for Sustainable Synthesis

Deep Eutectic Solvents (DESs) are a class of ionic liquids composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor. rsc.org They are considered green solvents due to their low toxicity, biodegradability, and low cost. nih.govrsc.org DESs can act as both the solvent and the catalyst in a reaction.

The synthesis of benzoxazoles has been successfully demonstrated in DESs, showing excellent yields under mild conditions. rsc.orgnih.gov For instance, a DES composed of choline (B1196258) chloride and tin(II) chloride can serve as a recyclable catalyst and medium for the synthesis of thioureas from thiourea and amines. rsc.org This suggests that the synthesis of this compound could be achieved by reacting 6-aminobenzoxazole and ethyl isothiocyanate in a suitable DES. The key advantages would be the use of an environmentally benign solvent system that can be easily recovered and reused without significant loss of activity. rsc.orgnih.gov

Considerations for Atom Economy and Environmental Impact

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. The synthesis of thioureas from an amine and an isothiocyanate is an example of a highly atom-economical reaction, as it is an addition reaction where all atoms from both reactants are incorporated into the single product molecule. organic-chemistry.orgrsc.org

Reaction: 6-aminobenzoxazole + ethyl isothiocyanate → this compound

In this ideal synthesis, the atom economy is 100%, as there are no byproducts. The main environmental impact, therefore, comes from the energy used (heating, microwave, etc.) and the solvents and reagents used for purification. The green methodologies discussed above (solvent-free, mechanochemical, DES) directly address these issues by minimizing or eliminating solvent use and often requiring less energy input than traditional methods. ajchem-a.comnih.gov

Techniques for Compound Isolation and Purification

Following the synthesis of this compound, isolation and purification are critical steps to obtain the compound in a high state of purity. The choice of method depends on the reaction conditions and the physical properties of the product.

Filtration: In cases where the product precipitates from the reaction mixture or is synthesized as a solid under solvent-free or mechanochemical conditions, simple filtration is the first step. The solid is collected and washed with a cold, non-polar solvent to remove any unreacted starting materials or soluble impurities.

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a suitable hot solvent (or a solvent mixture like ethyl acetate/acetonitrile) and allowed to cool slowly. google.com As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is employed. The crude product is loaded onto a column of stationary phase (e.g., silica (B1680970) gel), and a solvent (eluent) is passed through the column. researchgate.netresearchgate.net Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase.

Treatment with Activated Charcoal: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with activated charcoal. The charcoal adsorbs the colored impurities, and is then removed by filtration, yielding a clarified solution from which the pure product can be recovered. google.com

The final purified compound's identity and purity are typically confirmed using analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

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The requested article structure is heavily reliant on detailed research findings from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These analyses provide the precise data necessary to discuss the compound's solid-state structure, molecular conformation, intermolecular interactions, and the electronic environments of its protons and carbon atoms.

Without access to published crystallographic data (such as CIF files or detailed structural reports) or specific 1H and 13C NMR spectral data for this compound, any attempt to generate the required content would be speculative and would not meet the standards of scientific accuracy. The strict instructions to focus solely on the specified compound and to include detailed research findings and data tables cannot be fulfilled without this foundational information.

Therefore, until such specific data for "this compound" becomes available in the scientific literature, it is not possible to create the detailed and accurate article as outlined.

Advanced Structural Elucidation and Spectroscopic Characterization

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of 1-(1,3-Benzoxazol-6-yl)-3-ethylthiourea would exhibit characteristic absorption bands corresponding to the vibrational modes of its key functional groups.

N-H Stretching: The N-H stretching vibrations of the thiourea (B124793) group are typically observed in the region of 3100-3400 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the benzoxazole (B165842) ring usually appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group is observed just below 3000 cm⁻¹.

C=N Stretching: The C=N stretching of the benzoxazole ring is expected in the range of 1670–1560 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations of the benzene (B151609) ring typically give rise to bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations of the thiourea moiety are generally found in the 1300-1400 cm⁻¹ range.

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key marker for the thiourea group and typically appears in the region of 700-850 cm⁻¹. This band can sometimes be weak in the IR spectrum but stronger in the Raman spectrum.

C-O-C Stretching: The asymmetric and symmetric C-O-C stretching vibrations of the oxazole (B20620) ring in the benzoxazole system are expected around 1250 cm⁻¹ and 1070 cm⁻¹, respectively. esisresearch.org

Table 2: Typical Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Thiourea) Stretching 3100 - 3400
C-H (Aromatic) Stretching > 3000
C-H (Aliphatic) Stretching < 3000
C=N (Benzoxazole) Stretching 1670 - 1560
C=C (Aromatic) Stretching 1450 - 1600
C-N (Thiourea) Stretching 1300 - 1400
C=S (Thiourea) Stretching 700 - 850

The presence of N-H protons (donors) and nitrogen, oxygen, and sulfur atoms (acceptors) in this compound allows for the formation of both intra- and intermolecular hydrogen bonds. These interactions can be observed in the IR spectrum. Broadening of the N-H stretching bands is a strong indication of hydrogen bonding. The formation of intramolecular hydrogen bonds, for instance between an N-H proton and the oxygen or nitrogen of the benzoxazole ring, can lead to shifts in the vibrational frequencies of the involved groups.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound (C₁₀H₁₁N₃OS), the expected monoisotopic mass is approximately 221.06 Da. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum upon ionization (e.g., by electron impact) provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound could include:

Cleavage of the ethyl group.

Fission of the C-N bonds of the thiourea linkage, leading to fragments corresponding to the benzoxazolyl isothiocyanate and ethylamine (B1201723) moieties.

Fragmentation of the benzoxazole ring itself.

Analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the connectivity of the benzoxazole, thiourea, and ethyl components.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Table 3: Expected Electronic Transitions

Transition Type Chromophore Approximate λmax (nm)
π → π* Benzoxazole Ring 250 - 300

Theoretical and Computational Investigations of 1 1,3 Benzoxazol 6 Yl 3 Ethylthiourea

Molecular Dynamics (MD) Simulations

Analysis of Dynamic Behavior and Conformational Flexibility

To understand the dynamic nature of 1-(1,3-Benzoxazol-6-yl)-3-ethylthiourea, molecular dynamics (MD) simulations would be a primary investigative tool. These simulations would model the compound's movement over time, providing insights into its conformational flexibility. Key areas of investigation would include the rotational freedom around the single bonds connecting the benzoxazole (B165842) ring, the thiourea (B124793) group, and the ethyl chain.

The flexibility of the thiourea linker is of particular importance as it dictates the spatial arrangement of the benzoxazole and ethyl groups. This, in turn, influences how the molecule can interact with biological targets. Analysis of the simulation trajectories would reveal the most stable conformations and the energy barriers between them. Such studies on similar heterocyclic compounds have shown that intramolecular hydrogen bonding can significantly restrict conformational freedom, a factor that would be crucial to investigate for this compound.

Investigation of Ligand-Solvent Interactions in Various Media

The interaction of this compound with its surrounding solvent is critical for understanding its solubility and bioavailability. Computational studies would typically explore these interactions in various solvent models, such as water, to mimic physiological conditions, and non-polar solvents to understand its behavior in lipid environments.

Molecular Docking Studies

Prediction of Ligand-Receptor Binding Modes and Orientations (general protein interactions)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. In the absence of a specific biological target for this compound, docking studies would be performed against a panel of proteins to explore potential interactions.

The benzoxazole ring, with its aromatic and heterocyclic nature, could participate in π-π stacking and hydrogen bonding interactions. The thiourea group is a potent hydrogen bond donor and acceptor. The ethyl group provides a small hydrophobic region. Docking simulations would place the molecule in the active sites of various proteins and score the different poses based on how well they fit and the number of favorable interactions they form. For instance, studies on similar benzoxazole derivatives have shown interactions with key amino acid residues in the active sites of enzymes like kinases and DNA gyrase.

Energetic Analysis of Predicted Binding Interactions

Following the prediction of binding modes, an energetic analysis is performed to quantify the strength of the interaction between this compound and a potential protein target. This analysis calculates the binding energy, which is an estimate of the affinity of the ligand for the protein.

Lower (more negative) binding energies suggest a more stable and favorable interaction. The binding energy is a sum of various energetic contributions, including van der Waals forces, electrostatic interactions, and the energy required to desolvate the ligand and the protein's active site. For related thiourea derivatives, binding energies in the range of -7 to -10 kcal/mol are often associated with significant biological activity.

To illustrate, a hypothetical energetic analysis for the binding of this compound to a generic protein kinase active site might look like the following:

Interaction TypeContributing MoietyEstimated Energy (kcal/mol)
Hydrogen BondThiourea NH with protein backbone CO-2.5
Hydrogen BondBenzoxazole N with protein side-chain OH-2.0
π-π StackingBenzoxazole ring with aromatic amino acid-1.5
Hydrophobic InteractionEthyl group with hydrophobic pocket-1.0
Total Binding Energy -7.0

This table is for illustrative purposes only and does not represent actual experimental data.

Coordination Chemistry of 1 1,3 Benzoxazol 6 Yl 3 Ethylthiourea and Its Analogues

Ligand Characterization and Donor Site Analysis

The structural features of 1-(1,3-Benzoxazol-6-yl)-3-ethylthiourea make it a versatile ligand. The presence of multiple heteroatoms and the conformational flexibility of the thiourea (B124793) backbone are key to its coordination potential.

The this compound ligand possesses several nucleophilic centers that can act as electron donor sites for metal coordination. These sites are located on both the thiourea and the benzoxazole (B165842) moieties.

Thiourea Moiety : The thiourea group is a well-established coordinating fragment containing both soft (sulfur) and hard (nitrogen) donor atoms. The primary donor atom is typically the thiocarbonyl sulfur (S), which can coordinate to a metal center in a neutral form. mdpi.com Additionally, the two nitrogen atoms (N) of the thiourea backbone can also participate in coordination, often after deprotonation. researchgate.netnih.gov

Benzoxazole Moiety : The benzoxazole ring contains two potential donor atoms: the heterocyclic nitrogen (N) and the oxygen (O) atom. ijerjournal.comsphinxsai.com Coordination through the benzoxazole nitrogen is a common feature in related ligand systems. rsc.org The oxygen atom is also a potential, albeit less common, coordination site.

The combination of these donor atoms makes the ligand potentially polydentate, capable of binding to metal ions in various modes. sphinxsai.com

Table 1: Potential Donor Sites in this compound

Moiety Potential Donor Atom Type
Thiourea Sulfur (S) Soft
Thiourea Nitrogen (N) Hard
Benzoxazole Nitrogen (N) Hard
Benzoxazole Oxygen (O) Hard

Thiourea and its derivatives are known for their structural versatility and ability to adopt multiple binding modes when forming metal complexes. nih.gov This flexibility arises from the presence of multiple donor sites and the possibility of tautomerism (thione ↔ thiol). sphinxsai.comnih.gov The coordination can occur through different atoms, leading to complexes with distinct geometries and properties.

Common binding modes include:

Neutral Monodentate : The ligand coordinates to a single metal center through the sulfur atom of the thiocarbonyl group (C=S) without any deprotonation. mdpi.com This is one of the most common coordination modes.

Mono-anionic Monodentate : Following the deprotonation of one of the thiourea's N-H protons, the ligand can coordinate as a thiolate through the sulfur atom. researchgate.net

Mono-anionic Bidentate : The ligand can act as a chelating agent by coordinating through the sulfur atom and one of the deprotonated nitrogen atoms, forming a stable chelate ring. researchgate.netnih.gov Acylthiourea derivatives frequently coordinate in a bidentate fashion through the oxygen and sulfur atoms. nih.govresearchgate.net

Di-anionic Bidentate : With the deprotonation of both N-H protons, the ligand can coordinate in a bidentate fashion through both the sulfur and a nitrogen atom. researchgate.net

Bridging Ligand : The ligand can bridge two or more metal centers, utilizing its multiple donor sites to form polynuclear complexes. mdpi.com

Table 2: Binding Modes of the Thiourea Moiety

Binding Mode Coordinated Atoms Ligand Charge Description
Neutral Monodentate S 0 Coordination via the neutral thiocarbonyl sulfur atom. mdpi.com
Mono-anionic Bidentate S, N -1 Chelation through sulfur and one deprotonated nitrogen atom. researchgate.net
Di-anionic Bidentate S, N -2 Chelation after deprotonation of both nitrogen atoms. researchgate.net
Bridging S, N Variable Ligand links two or more metal centers. mdpi.com

Intramolecular hydrogen bonding plays a crucial role in defining the conformational preferences of flexible ligands, which in turn influences their coordination behavior. mersin.edu.tr In thiourea derivatives, hydrogen bonds can form between the N-H protons of the thiourea group and other electronegative atoms within the molecule. nih.govmersin.edu.tr

For this compound, there is a potential for intramolecular hydrogen bonds to form between the N-H protons and the nitrogen or oxygen atoms of the benzoxazole ring. Such interactions can stabilize a specific conformer, pre-organizing the ligand for coordination with a metal ion. conicet.gov.ar For instance, a hydrogen bond could lock the molecule into a planar conformation, making the donor atoms more accessible for chelation. conicet.gov.arnih.gov The presence and strength of these hydrogen bonds can affect the acidity of the N-H protons, potentially facilitating deprotonation and coordination as an anionic ligand. ksu.edu.tr This conformational control is a key factor in determining the final structure and stability of the resulting metal complex.

Synthesis of Metal Complexes

The synthesis of metal complexes with thiourea-based ligands is typically achieved through direct reaction of the ligand with a suitable metal salt in an appropriate solvent. ksu.edu.tr The choice of reaction conditions and stoichiometry is critical in directing the formation of the desired complex.

Derivatives of thiourea and benzoxazole are known to form stable complexes with a wide array of transition metal ions. ksu.edu.trnih.gov The reaction of this compound with salts of metals such as Ni(II), Cu(II), Zn(II), Pt(II), Pd(II), and Co(III) is expected to yield corresponding coordination compounds. ksu.edu.tr The soft sulfur donor of the thiourea moiety shows a high affinity for softer metal ions like Pd(II) and Pt(II), while the harder nitrogen and oxygen donors can coordinate effectively with first-row transition metals like Ni(II), Cu(II), and Co(III). researchgate.net

Studies on analogous systems have shown the formation of various complexes:

Palladium(II) and Platinum(II) complexes with thiourea derivatives often feature square planar geometries, with the ligand coordinating in either a monodentate or bidentate fashion. mdpi.comresearchgate.net

Copper(II), Nickel(II), and Cobalt(II) complexes with N,N'-disubstituted thioureas have been synthesized, often resulting in tetrahedral or octahedral geometries depending on the stoichiometry and presence of other co-ligands. ksu.edu.tr

Zinc(II) , having a d¹⁰ configuration, typically forms tetrahedral complexes with benzoxazole-based ligands. nih.gov

The stoichiometry of the resulting metal complex is highly dependent on the molar ratio of the metal salt to the ligand used in the reaction. ijerjournal.com By carefully controlling this ratio, it is possible to synthesize complexes with different ligand-to-metal ratios, such as 1:1 or 1:2. mdpi.com

Reaction conditions also play a pivotal role:

Solvent : The choice of solvent (e.g., ethanol, acetone, dichloromethane) can influence the solubility of the reactants and the stability of the resulting complex. ksu.edu.trmdpi.com

Temperature : Many complexation reactions with thiourea ligands proceed readily at room temperature, although heating under reflux may be required to facilitate the reaction. ksu.edu.tr

pH : The pH of the reaction medium can be critical, as it affects the protonation state of the ligand. Basic conditions can promote the deprotonation of the thiourea N-H groups, favoring coordination in an anionic form. ksu.edu.tr

By manipulating these parameters, chemists can control the coordination mode of the ligand and the nuclearity (mononuclear vs. polynuclear) of the final complex. uzh.ch

Table 3: Typical Conditions for Metal Complex Synthesis with Thiourea Derivatives

Parameter Common Conditions Rationale/Effect Source
Metal Salts Chlorides (e.g., CuCl₂, PdCl₂), Acetates, Nitrates Provide the metal ion for coordination. mdpi.comksu.edu.tr
Solvents Ethanol, Methanol, Acetone, CH₂Cl₂ Solubilizes reactants and facilitates reaction. ksu.edu.trmdpi.com
Temperature Room Temperature or Reflux Controls reaction rate and product formation. ksu.edu.tr
Stoichiometry 1:1, 1:2, 2:1 (Ligand:Metal) Determines the number of ligands coordinated to the metal center. ijerjournal.commdpi.com
Reaction Time 1 to 18 hours Allows for the completion of the complexation reaction. mdpi.com

Structural Characterization of Metal Complexes

The definitive determination of a metal complex's three-dimensional structure and the nature of the interactions between the metal and the ligand is crucial for understanding its properties.

Although crystal structures for complexes of the specific ligand this compound are not found in the surveyed literature, studies on other thiourea derivatives show that this technique confirms coordination modes and geometries, such as the tetrahedral geometry in a Cu(I) complex and the square-planar geometry in a Pt(II) complex. nih.gov The analysis also elucidates the role of hydrogen bonding and other intermolecular interactions in the crystal lattice. nih.gov

Thiourea derivatives are versatile ligands capable of coordinating to metal ions in several ways due to the presence of multiple potential donor atoms (sulfur, nitrogen, and, in this case, the benzoxazole oxygen and nitrogen). mdpi.com

Monodentate Coordination: The ligand can bind to a metal center through the soft sulfur atom, which is a common coordination mode for thioureas. mdpi.com

Bidentate Chelation: The ligand could form a stable chelate ring by coordinating through two donor atoms simultaneously. Potential bidentate modes for this compound include:

S,N-Chelation: Involving the sulfur atom and one of the adjacent nitrogen atoms of the thiourea backbone. mdpi.com

O,S-Chelation: Involving the benzoxazole oxygen and the thiourea sulfur. Acylthiourea derivatives, which have a similar O-C-N-C-S backbone, are known to form O,S bidentate complexes.

Spectroscopic techniques like FT-IR can provide initial evidence for the coordination mode. For instance, a shift in the C=S stretching vibration can indicate the involvement of the sulfur atom in bonding. The disappearance or shift of N-H vibrational bands can suggest deprotonation and coordination through nitrogen. mdpi.com However, only single-crystal X-ray diffraction can definitively confirm the coordination geometry (e.g., tetrahedral, square planar, or octahedral) and the precise bonding mode. nih.govlibretexts.orgpressbooks.publibretexts.org

Electronic and Magnetic Properties of Metal Complexes

The interaction between the ligand and the d-orbitals of a transition metal ion gives rise to specific electronic and magnetic properties.

Electronic spectroscopy, or UV-Vis spectroscopy, is used to study the electronic transitions within a molecule. For transition metal complexes, the absorption of light in the visible region often corresponds to d-d transitions, where an electron is excited from a lower-energy d-orbital to a higher-energy d-orbital. The energy and intensity of these absorptions are dependent on the geometry of the complex, the identity of the metal ion, and the nature of the coordinated ligands.

In the case of hypothetical complexes of this compound with metals like Co(II) or Cu(II), UV-Vis spectra would be used to propose the coordination geometry. wjpr.net For example, the position of d-d transition bands can help distinguish between octahedral and tetrahedral environments for a Co(II) complex. The study of cobalt-thiourea complexes, for instance, shows distinct absorption ranges that are characteristic of the complex formed. mdpi.com

Table 1: Illustrative UV-Vis Absorption Data for Thiourea-type Complexes

Metal Ion Proposed Geometry Typical d-d Transition Bands (nm)
Co(II) Tetrahedral 600 - 750
Co(II) Octahedral 500 - 600
Ni(II) Octahedral 600 - 700, 900 - 1200
Cu(II) Distorted Octahedral 600 - 900

Note: This table represents typical values for complexes with similar ligands and is for illustrative purposes only. Specific values for this compound complexes are not available.

Magnetic susceptibility measurements provide information about the number of unpaired electrons in a metal complex. This data is crucial for determining the oxidation state and the electronic configuration of the central metal ion, which in turn helps in elucidating the coordination environment.

For a metal complex of this compound, the effective magnetic moment (μ_eff), calculated from susceptibility data, would be compared with theoretical spin-only values to infer its geometry. For example, a Co(II) complex with a magnetic moment of ~4.5 B.M. would suggest a tetrahedral geometry, while a value of ~5.0 B.M. would be indicative of an octahedral geometry. Similarly, Cu(II) complexes typically exhibit a magnetic moment corresponding to one unpaired electron (~1.7-2.2 B.M.). nih.gov

Table 2: Typical Magnetic Moments for Common Metal Ions in Different Geometries

Metal Ion d-electron Count Geometry Unpaired Electrons Spin-only μ_eff (B.M.)
Co(II) d⁷ Tetrahedral (high spin) 3 3.87
Co(II) d⁷ Octahedral (high spin) 3 3.87
Ni(II) d⁸ Octahedral 2 2.83
Cu(II) d⁹ Any 1 1.73

Note: This table presents theoretical spin-only values. Experimental values can differ due to orbital contributions.

Electrochemical Studies of Metal Complexes

Cyclic Voltammetry for Redox Behavior Investigation

Cyclic voltammetry (CV) is a potent electrochemical technique utilized to investigate the redox properties of electroactive species. In the context of coordination chemistry, CV provides valuable insights into the electrochemical behavior of ligands and their corresponding metal complexes, including the determination of redox potentials, the reversibility of electron transfer processes, and the stability of different oxidation states. While specific cyclic voltammetry data for this compound is not extensively available in the public domain, the redox behavior of this compound and its analogues can be inferred from studies on related benzoxazole and thiourea derivatives.

The electrochemical characteristics of N,N'-disubstituted thiourea ligands and their metal complexes have been a subject of interest. Generally, thiourea derivatives can undergo electrochemical oxidation. The coordination of these ligands to a metal center can significantly alter their redox behavior. The resulting metal complexes often exhibit redox processes that are centered on the metal ion, the ligand, or both. basjsci.edu.iq

For instance, the cyclic voltammograms of copper(II) complexes with N-ferrocenoyl-N'-aryl-(alkyl)thiourea ligands have shown two distinct redox couples. One wave corresponds to the ferrocene/ferrocenium (Fe(II)/Fe(III)) process from the ligand, while the second wave is attributed to the Cu(II)/Cu(I) redox couple of the metal center. In many instances, the coordination of thiourea derivatives to copper(II) can lead to the reduction of Cu(II) to Cu(I).

The electrochemical behavior of thiourea itself has been studied in various solvents. In acetonitrile, thiourea exhibits a reversible redox couple with one oxidation and one reduction peak. However, in aqueous solutions, it can show a second, irreversible oxidation peak at a more positive potential, the height of which is sensitive to the acidity of the medium.

The nature of substituents on the thiourea moiety can influence the redox potentials. For example, in copper(II) and nickel(II) complexes of certain benzoylthiourea (B1224501) derivatives, the difference in potential values is dependent on the specific substituents. The oxidation peaks for the pyrrole (B145914) and benzoylthiourea groups in these complexes were observed to be irreversible.

The table below summarizes representative electrochemical data for analogues, illustrating the typical redox behavior observed for thiourea-containing compounds and their metal complexes.

Compound/ComplexRedox CoupleEpa (V)Epc (V)ΔEp (mV)Reversibility
N-ferrocenoyl-N'-aryl-(alkyl)thiourea Copper ComplexFe(II)/Fe(III)---Reversible
N-ferrocenoyl-N'-aryl-(alkyl)thiourea Copper ComplexCu(II)/Cu(I)---Reversible
Pyrrole and Benzoylthiourea Copper/Nickel ComplexLigand Oxidation1.10-1.35--Irreversible
Pyrrole and Benzoylthiourea Copper/Nickel ComplexLigand Oxidation1.48-1.74--Irreversible

Note: The data presented in this table is illustrative and compiled from studies on analogous compounds. Specific potential values are highly dependent on experimental conditions such as solvent, supporting electrolyte, and scan rate.

In the case of this compound, the benzoxazole ring system itself is generally electrochemically stable within a typical potential window unless it bears redox-active substituents. Therefore, any observed redox activity for the free ligand would likely be associated with the thiourea group. Upon coordination to a redox-active metal ion, it is anticipated that the resulting complex would exhibit metal-centered redox processes. The benzoxazole and ethyl substituents would be expected to modulate the electron density on the thiourea donor atoms, thereby influencing the redox potential of the metal center.

Further experimental studies employing cyclic voltammetry on this compound and its metal complexes are necessary to fully elucidate their redox behavior and to establish the specific electronic effects of the benzoxazol-6-yl moiety on the electrochemical properties of the coordinated metal ions.

Chemical Modifications and Derivatization Strategies

Structural Diversification of the Ethylthiourea Moiety

Introduction of Varied Alkyl and Aryl Substituents at Thiourea (B124793) Nitrogens

The nitrogen atoms of the thiourea group in 1-(1,3-benzoxazol-6-yl)-3-ethylthiourea are nucleophilic and can be targeted for the introduction of a wide array of substituents. This strategy allows for fine-tuning the electronic and steric properties of the molecule. Alkylation or arylation can occur at either the N1 (adjacent to the benzoxazole (B165842) ring) or N3 (adjacent to the ethyl group) nitrogen, although the reactivity can be influenced by the electronic nature of the adjacent groups and the reaction conditions.

Alkylation is typically achieved using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. The base deprotonates one of the thiourea nitrogens, generating a more potent nucleophile that subsequently attacks the electrophilic carbon of the alkylating agent. The choice of base and solvent can influence the regioselectivity of the reaction. Similarly, arylation can be accomplished through nucleophilic aromatic substitution reactions with activated aryl halides or via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Introducing diverse substituents can significantly impact the compound's properties. For example, incorporating bulky alkyl or aryl groups can probe steric tolerance in a biological target, while adding functionalized groups (e.g., those containing hydroxyl, carboxyl, or amino moieties) can introduce new hydrogen bonding interactions or alter solubility.

Table 1: Examples of Potential Substituents for Thiourea Nitrogens

Substituent TypeExample ReagentPotential R GroupDesired Property Modification
Small AlkylMethyl Iodide-CH₃Increase lipophilicity
BenzylBenzyl Bromide-CH₂PhIntroduce aromatic interactions
Substituted Aryl4-Fluorophenylboronic Acid-C₆H₄FModulate electronic properties
Long-chain Alkyl1-Bromooctane-(CH₂)₇CH₃Significantly increase lipophilicity
Functionalized Alkyl2-Bromoethanol-CH₂CH₂OHIntroduce hydrogen bonding capability

Cyclization Reactions of the Thiourea Group to Form Fused Heterocycles

The thiourea moiety is an excellent precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles. These cyclization reactions transform the linear thiourea group into a rigid ring system, locking the conformation and introducing new structural features.

Thiazolidin-4-ones are a prominent class of heterocyclic compounds known for a wide range of biological activities. nih.govresearchgate.net The synthesis of a thiazolidin-4-one ring from a thiourea derivative is a well-established transformation. This typically involves the reaction of the thiourea with a bifunctional reagent, such as an α-haloacetic acid (e.g., chloroacetic acid or ethyl bromoacetate) followed by cyclization.

In the context of this compound, the reaction would proceed via initial S-alkylation of the thiourea sulfur atom by the α-haloester, forming an isothiouronium salt intermediate. This is followed by an intramolecular nucleophilic attack by one of the thiourea nitrogens onto the ester carbonyl carbon, leading to cyclization and the formation of the 2-imino-thiazolidin-4-one ring system. The thiazolidin-4-one ring is amenable to further modifications at various positions. nih.gov

Table 2: Thiazolidin-4-one Synthesis Overview

ReactantReagent ExampleResulting HeterocycleKey Reaction Type
This compoundEthyl bromoacetate2-(Benzoxazol-6-ylimino)-3-ethyl-thiazolidin-4-oneCondensation/Cyclization

Seven-membered heterocyclic rings, such as 1,3-thiazepines, can also be synthesized from thiourea precursors. These larger ring systems offer different spatial arrangements compared to five- or six-membered rings. The formation of a 1,3-thiazepine (B12646109) ring can be achieved through the condensation of a thiourea derivative with a suitable four-carbon dielectrophile, such as 1,4-dibromobutane. researchgate.net

The reaction involves the sequential alkylation of the sulfur and a nitrogen atom of the thiourea moiety by the 1,4-dibromobutane, leading to the formation of the seven-membered hexahydro-1,3-thiazepine ring. The resulting structure features the benzoxazole core linked to a 2-imino-1,3-thiazepine system.

Triazoles are five-membered aromatic heterocycles containing three nitrogen atoms, and they are important scaffolds in medicinal chemistry. nih.govchemmethod.com The thiourea functional group can serve as a synthon for building triazole rings, particularly 1,2,4-triazoles. One common synthetic route involves the conversion of the thiourea into a thiosemicarbazide (B42300) derivative, which can then undergo cyclization with various reagents.

For instance, reacting this compound with hydrazine (B178648) would substitute the sulfur atom to form a guanidine (B92328) derivative, which is a step towards thiosemicarbazide synthesis. Alternatively, thiosemicarbazones formed from thiosemicarbazide can be cyclized in the presence of an acid or base to yield 1,2,4-triazole-3-thiol derivatives. chemmethod.com These strategies open a pathway to link the benzoxazole core to a triazole system, creating hybrid molecules with potentially novel properties. nih.gov

Modern synthetic methodologies, including transition-metal catalysis, offer powerful tools for constructing complex molecules. Palladium(II)-catalyzed reactions are particularly effective for intramolecular C-H activation and cyclization, enabling the formation of new rings. nih.gov While direct application to this compound would require specific substrate design, the principle involves using a palladium catalyst to facilitate the coupling of two positions within the molecule.

A hypothetical strategy could involve tethering an appropriate reactive group to the thiourea moiety. For example, if an aryl or vinyl halide were introduced onto the ethyl group, an intramolecular palladium-catalyzed reaction could potentially forge a new C-C or C-N bond by coupling with a C-H bond on the benzoxazole ring system. researchgate.net Such advanced methods allow for the creation of unique, rigid, and polycyclic structures that are inaccessible through classical cyclization methods. researchgate.netrsc.org

Table 3: Summary of Cyclization Strategies

Target HeterocycleKey Reagent(s)Ring SizeGeneral Method
Thiazolidin-4-oneα-Haloacetic acid esters5-memberedCondensation/Intramolecular cyclization
1,3-Thiazepine1,4-Dihalobutanes7-memberedCondensation/Cyclization researchgate.net
1,2,4-TriazoleHydrazine derivatives, Acid/Base5-memberedConversion to thiosemicarbazide followed by cyclization chemmethod.com
Fused PolycyclesN/A (requires further modification)VariablePalladium(II)-catalyzed C-H activation/Intramolecular coupling nih.gov

Modifications of the Benzoxazole Scaffold

The benzoxazole moiety within this compound is a primary target for chemical modification. Its aromatic and heterocyclic nature provides reactive sites for functionalization, allowing for the synthesis of a diverse library of derivatives. wikipedia.org

Introduction of Substituents on the Benzene (B151609) Ring of the Benzoxazole

Electron-donating groups (such as methoxy (B1213986) or alkyl groups) and electron-withdrawing groups (such as nitro or halo groups) can be incorporated. For instance, the presence of a fluorine atom or a trifluoromethyl group on related benzoylthiourea (B1224501) structures has been shown to impact antimicrobial activity. researchgate.netnih.gov The position of these substituents is crucial; studies on benzoxazole-2-carboxylate derivatives have shown that electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position can increase the yield of cyclization reactions. researchgate.net In one study, the synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide was achieved by starting with 2,4-diaminophenol (B1205310) and 2-bromobenzoic acid, demonstrating the introduction of a halogenated phenyl group onto the benzoxazole structure. esisresearch.org

Table 1: Examples of Substituents and Potential Synthetic Routes for Benzene Ring Modification
SubstituentPotential Effect on PropertiesCommon Precursor for SynthesisGeneral Reaction Type
Halogen (F, Cl, Br)Increases lipophilicity, alters electronic profileHalo-substituted 2-aminophenol (B121084)Condensation with acid/aldehyde
Nitro (NO₂)Strong electron-withdrawing group, potential H-bond acceptorNitro-substituted 2-aminophenolCondensation/Cyclization
Methyl (CH₃)Increases lipophilicity, electron-donatingMethyl-substituted 2-aminophenolCondensation/Cyclization
Methoxy (OCH₃)Electron-donating, potential H-bond acceptorMethoxy-substituted 2-aminophenolCondensation/Cyclization

Derivatization at the 2-Position of the Benzoxazole Ring

The C-2 position of the benzoxazole ring is a key site for derivatization, significantly influencing the molecule's biological and chemical properties. nih.gov A common synthetic approach for 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with carboxylic acids, aldehydes, or their derivatives under oxidative conditions. nih.gov Another method is the cyclodesulfurization of thioureas formed from the reaction of a bis-nucleophile like 2-aminophenol. nih.gov

For example, two series of benzoxazole derivatives containing 2-phenyl and 2-N-phenyl groups were synthesized using a green chemistry approach, demonstrating the feasibility of introducing aryl and N-aryl moieties at this position. nih.gov Similarly, 2-aryl benzoxazoles have been synthesized by refluxing an amide with TsOH in toluene. nih.gov The introduction of different substituents at the 2-position can lead to compounds with varied biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.net For instance, substituting benzoxazole derivatives with a thiophene (B33073) group at the C-2 position was found to increase antibacterial activity against E. coli. researchgate.net

Table 2: Derivatization Strategies for the 2-Position of the Benzoxazole Ring
Derivative TypeGeneral Synthetic StrategyExample Reagents
2-Aryl BenzoxazolesCondensation of 2-aminophenol with aromatic aldehydes or carboxylic acids. nih.govSubstituted benzoic acids, benzaldehydes
2-Amino BenzoxazolesCyclodesulfurization of monothioureas generated in situ from 2-aminophenol. nih.govIsothiocyanates, Iodine (for cyclization)
2-Thio BenzoxazolesReaction of 2-aminophenol with carbon disulfide. researchgate.netCarbon disulfide, Potassium hydroxide
2-Carboxylate BenzoxazolesCyclization of ethyl-oxalamide derivatives of 2-aminophenol. researchgate.netresearchgate.netDiethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃)

Strategies for Analytical Derivatization

Analytical derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. greyhoundchrom.comacademicjournals.orgsdiarticle4.com For a compound like this compound, this can enhance spectroscopic detection or improve chromatographic performance.

Introduction of Chromophores or Fluorophores for Enhanced Spectroscopic Detection

To improve detection sensitivity in analytical techniques like HPLC, a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) can be chemically attached to the analyte. greyhoundchrom.comsdiarticle4.com The thiourea moiety itself acts as a UV-absorbing chromophore, which is beneficial for liquid chromatography analysis. nih.govrsc.org However, for trace analysis, its absorptivity may be insufficient.

Derivatization can be employed to introduce highly fluorescent tags. Benzoxazole derivatives themselves can exhibit promising photoluminescent properties, with some acting as fluorescent probes. nih.govperiodikos.com.br For analytical purposes, specific fluorogenic reagents are often used. Reagents like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) react with primary or secondary amines to form highly fluorescent NBD derivatives, enabling detection via fluorescence or UV-Vis spectroscopy. nih.gov Similarly, fluorogenic reagents with a benzofurazan (B1196253) structure have been developed for the analysis of peptides and proteins. researchgate.net Thiourea derivatives have also been investigated for their ability to act as fluorescent sensors for detecting metal ions like mercury. mdpi.com

Table 3: Reagents for Introducing Chromophores and Fluorophores
ReagentTarget Functional GroupType of TagDetection Method
Benzoyl ChloridePrimary/secondary aminesChromophore (Benzoyl group)HPLC-UV sdiarticle4.com
Dansyl Chloride (DNS-Cl)Primary/secondary aminesFluorophoreHPLC-Fluorescence sdiarticle4.com
4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)Primary/secondary amines, ThiolsFluorophore/ChromophoreHPLC-Fluorescence, UV-Vis nih.gov
FluorescaminePrimary aminesFluorophoreHPLC-Fluorescence sdiarticle4.com

Chemical Modifications to Improve Chromatographic Resolution and Retention

Chemical derivatization can alter the physicochemical properties of an analyte, such as its polarity and volatility, to improve its behavior in chromatographic systems. academicjournals.orgnih.gov In reversed-phase HPLC, the retention of a compound is related to its hydrophobicity. By introducing nonpolar groups, the retention time of a polar analyte can be increased, potentially improving its separation from other polar components in a complex matrix. academicjournals.org

For thiourea-containing compounds, derivatization can address challenges in separation and detection. In one study, various thiourea derivatives were synthesized as derivatization reagents for carboxylic acids, which were then successfully separated on a reversed-phase column and detected by mass spectrometry. nih.gov The modification improved separation and enhanced the ionization response. nih.gov Conformational rigidity can also play a role; modifying a chiral amido-thiourea catalyst to exist as a single amide rotamer resulted in improved reactivity and enantioselectivity, which implies that controlling molecular conformation can minimize competing pathways and potentially improve chromatographic resolution of isomers. nih.gov

Table 4: Modifications to Improve Chromatographic Performance
Modification StrategyEffect on AnalyteImpact on Chromatography (Reversed-Phase)
Alkylation/Acylation of polar groups (e.g., -NH)Increases hydrophobicity, reduces polarityIncreased retention time, potential for improved resolution from polar interferences
Introduction of an ionizable groupAllows for pH-controlled retentionEnables use of ion-pairing or ion-exchange chromatography, improved selectivity
Introduction of a bulky, nonpolar groupSignificantly increases hydrophobicity and steric hindranceLonger retention times, altered selectivity
Conformational lockingRestricts rotation around single bonds, stabilizes one conformerSharper peaks, potential for improved resolution of stereoisomers nih.govrsc.org

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Exploration of Structural Variations and Their Chemical Consequences

Understanding how modifications to the core structure of 1-(1,3-Benzoxazol-6-yl)-3-ethylthiourea affect its chemical properties is fundamental to developing more potent and selective derivatives.

The thiourea (B124793) group, SC(NH₂)₂, is a versatile functional group known for its ability to form strong hydrogen bonds and coordinate with metal centers. biointerfaceresearch.com In this compound, the disubstituted thiourea moiety (-NH-C(=S)-NH-) plays a critical role in defining the molecule's three-dimensional shape and its potential interactions with biological targets.

The conformational flexibility of the thiourea linker allows the benzoxazole (B165842) ring and the ethyl substituent to adopt various spatial arrangements. The presence of the sulfur atom, which is larger and more polarizable than oxygen in a urea (B33335) analogue, influences the bond lengths and angles, as well as the electronic distribution within the linker. biointerfaceresearch.com The two N-H groups act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. These interactions are crucial for binding to target proteins, such as kinases or receptors. semanticscholar.org

The ethyl group attached to the terminal nitrogen of the thiourea moiety is a key modulator of the compound's properties. Its impact can be summarized as follows:

Steric Influence : The size and shape of the ethyl group can affect how the molecule fits into a binding pocket. Replacing the ethyl group with smaller (e.g., methyl) or larger, bulkier groups (e.g., tert-butyl, phenyl) would directly impact this steric complementarity.

Conformational Restriction : While a simple alkyl chain, the ethyl group can influence the rotational freedom around the C-N bonds of the thiourea linker, favoring certain conformations that might be more or less active.

Studies on other thiourea derivatives have shown that variations in N-substituents can lead to significant changes in biological activity. nih.gov For instance, in a series of benzoylthiourea (B1224501) derivatives, the nature of the substituent on the terminal nitrogen was found to be critical for antimycobacterial activity.

Table 1: Predicted Impact of Thiourea N-Substituent Variation on Molecular Properties

Substituent (R) in 1-(1,3-Benzoxazol-6-yl)-3-R-thioureaExpected Impact on LipophilicityPotential Steric EffectAnticipated Change in H-Bonding Potential
Hydrogen (-H)DecreaseMinimalRetains two N-H donors
Ethyl (-CH₂CH₃) Baseline Moderate Retains one N-H donor
Methyl (-CH₃)Slight DecreaseMinimalRetains one N-H donor
Propyl (-CH₂CH₂CH₃)Slight IncreaseModerateRetains one N-H donor
Isopropyl (-CH(CH₃)₂)IncreaseIncreased BulkRetains one N-H donor
Phenyl (-C₆H₅)Significant IncreaseSignificant BulkRetains one N-H donor

This table is illustrative and based on general chemical principles.

The position of substituents on the benzoxazole ring is known to be critical for biological activity. nih.gov For example, studies on different series of benzoxazole derivatives have highlighted the importance of substitution at the 2-, 5-, and 7-positions for activities ranging from anticancer to antimicrobial. nih.govnih.gov

In the case of this compound, the key considerations for benzoxazole substitution are:

Electronic Effects : Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) and electron-withdrawing groups (EWGs) like chloro (-Cl) or nitro (-NO₂) can modulate the pKa of the benzoxazole ring system and the N-H protons of the thiourea linker. This can influence the strength of hydrogen bonds and other non-covalent interactions with a target.

Positional Isomerism : Moving the thiourea linkage from the 6-position to the 5- or 7-position would alter the vector and directionality of the substituent, potentially leading to completely different binding modes and activities.

Solubility and Pharmacokinetics : Substituents can be used to tune the physicochemical properties of the molecule, such as solubility and metabolic stability. For example, adding a polar group could increase aqueous solubility.

Research on benzoxazole derivatives as 5-HT3 receptor partial agonists showed that introducing a 5-chloro substituent increased potency. nih.gov Similarly, in a study of benzoxazole derivatives as potential VEGFR-2 inhibitors, the nature and position of substituents on the benzoxazole core were key determinants of inhibitory activity. mdpi.com

Table 2: Predicted Influence of Benzoxazole Ring Substituents on Electronic Properties

Substituent & PositionType of GroupExpected Effect on Ring Electron DensityPotential Impact on Ligand Behavior
None (as in parent compound) - Baseline Baseline
5-ChloroEWG (Inductive)DecreaseMay enhance π-stacking, alter H-bonding acidity
5-MethoxyEDG (Resonance)IncreaseMay enhance H-bonding basicity of ring N
5-NitroStrong EWGSignificant DecreaseMay act as H-bond acceptor, significantly alters electronics
2-PhenylEWG/EDG (Aromatic)Modulates density, adds bulkProvides additional site for π-interactions
7-MethylEDG (Inductive)Slight IncreaseIncreases lipophilicity, minor electronic effect

This table is illustrative and based on general chemical principles.

Rational Molecular Design Strategies

Building on SAR insights, rational design strategies are employed to create new molecules with improved potency, selectivity, and pharmacokinetic profiles. These strategies often rely on computational chemistry to predict the effects of structural modifications before undertaking costly and time-consuming chemical synthesis.

Computational modeling is a cornerstone of modern drug discovery. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are used to design analogues of lead compounds like this compound.

A typical workflow involves:

Building a Pharmacophore Model : Based on a set of active and inactive analogues, a 3D pharmacophore model is generated. This model defines the essential steric and electronic features required for activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

3D-QSAR Studies : Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the 3D properties of molecules with their biological activity. These models generate contour maps that highlight regions where modifications (e.g., adding bulky groups or electron-withdrawing groups) are likely to increase or decrease activity. nih.gov

Molecular Docking : If the 3D structure of the biological target is known, molecules can be computationally "docked" into the binding site. This allows for the visualization of binding poses and the prediction of binding affinities. Docking studies can guide the design of new analogues that make more optimal contacts with key amino acid residues in the target's active site. biointerfaceresearch.com

For example, a study on thiourea-based VEGFR-2 inhibitors used molecular docking and molecular dynamics simulations to understand the binding patterns of these ligands, revealing the importance of the thiourea moiety in interacting with the enzyme's active site. semanticscholar.org Such insights would be invaluable in designing new this compound analogues, suggesting specific modifications to either the benzoxazole or ethyl substituent to improve interactions.

De novo design represents a more ambitious computational strategy where novel molecular structures are built from scratch or from small molecular fragments, rather than simply modifying an existing lead compound. This approach can lead to the discovery of entirely new chemical scaffolds.

Fragment-Based Drug Design (FBDD) is a powerful de novo methodology. semanticscholar.org The process involves:

Fragment Screening : A library of small, low-molecular-weight compounds ("fragments") is screened for weak binding to the biological target.

Structure-Guided Growth : Once a fragment is found to bind, its structure is determined (e.g., by X-ray crystallography). This structural information is then used to computationally or synthetically "grow" the fragment into a more potent, drug-like molecule by adding functional groups that make additional favorable interactions with the target.

Fragment Linking : Alternatively, two or more fragments that bind to different, adjacent sites on the target can be linked together to create a single, high-affinity molecule.

In the context of this compound, one could envision a fragment-based approach where benzoxazole and ethyl-thiourea are treated as separate fragments. By identifying how each fragment binds to a target, medicinal chemists could explore alternative linkers or different substitution patterns to create novel compounds with superior properties, moving beyond the original scaffold.

Emerging Research Directions and Potential Academic Applications

Supramolecular Chemistry and Crystal Engineering with Thiourea-Benzoxazole Frameworks

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, while crystal engineering involves the design and synthesis of crystalline solids with desired properties. The 1-(1,3-Benzoxazol-6-yl)-3-ethylthiourea molecule possesses key functional groups that are highly conducive to forming predictable and robust non-covalent interactions, which are the cornerstone of crystal engineering. rsc.org

The thiourea (B124793) group is an excellent hydrogen-bond donor (N-H) and acceptor (C=S). This allows for the formation of strong and directional hydrogen bonds, often leading to well-defined one-dimensional chains or two-dimensional sheet structures in the solid state. rsc.orgresearchgate.net Specifically, the N-H protons of the thiourea can interact with the sulfur atom of a neighboring molecule, creating a self-complementary hydrogen-bonding motif.

Furthermore, the benzoxazole (B165842) ring system contributes to the supramolecular assembly through π-π stacking interactions between the aromatic rings of adjacent molecules. The nitrogen and oxygen atoms within the benzoxazole ring can also act as hydrogen bond acceptors. The interplay of these various non-covalent forces—hydrogen bonding from the thiourea group and π-π stacking from the benzoxazole core—allows for the construction of complex and stable three-dimensional networks. rsc.org By modifying substituents on either the benzoxazole ring or the ethyl group of the thiourea moiety, it is possible to fine-tune these intermolecular interactions to control the resulting crystal packing and, consequently, the material's physical properties.

Table 1: Key Functional Groups and Their Roles in Supramolecular Assembly

Functional Group Potential Interactions Resulting Supramolecular Structures
Thiourea (-NH-C(S)-NH-) Hydrogen Bonding (N-H···S, N-H···N, N-H···O) Chains, Sheets, Dimers nih.gov
Benzoxazole Ring π-π Stacking, Hydrogen Bonding (N/O as acceptors) Layered Structures, 3D Networks rsc.org
Ethyl Group (-CH2CH3) van der Waals forces, Steric Influence Modulates crystal packing and density

Potential in Material Sciences Research (e.g., molecular electronics, thin films)

The distinct electronic characteristics of the benzoxazole moiety, coupled with the versatile processing capabilities of thiourea derivatives, suggest a promising future for this compound in material sciences.

Molecular Electronics: Benzoxazole-containing compounds are known to exhibit interesting photophysical properties, including fluorescence. This makes them candidates for use as components in organic light-emitting diodes (OLEDs) or other optoelectronic devices. The thiourea group can further modulate these electronic properties and facilitate self-assembly into ordered structures, which is crucial for efficient charge transport in molecular electronic devices.

Thin Films: Thiourea and its derivatives have been successfully used as precursors or stabilizing agents in the deposition of thin films of various materials, including metal sulfides. banglajol.infooup.comresearchgate.netresearchgate.net For instance, thiourea is a common sulfur source in techniques like chemical spray pyrolysis and spin coating for producing semiconductor thin films. banglajol.inforesearchgate.net The compound this compound could potentially be used to prepare novel composite thin films, where the benzoxazole unit is incorporated into a polymer or inorganic matrix to impart specific optical or electronic functionalities. The ability to form uniform thin films is a critical requirement for applications in sensors, coatings, and electronic components. oup.com

Development of Chemo-sensors and Ion Detection Systems

One of the most actively explored applications for thiourea derivatives is in the development of chemical sensors for the detection of specific ions. nih.govresearchgate.net The thiourea moiety can act as a highly effective binding site (receptor) for both anions and cations. acs.org

The two N-H groups of the thiourea can form strong hydrogen bonds with anions like fluoride, acetate, and phosphate. nih.govacs.org Simultaneously, the "soft" sulfur atom has a high affinity for "soft" heavy metal cations such as mercury(II), lead(II), and cadmium(II). nih.govanalis.com.my

When the thiourea receptor is chemically linked to a signaling unit, such as the fluorescent benzoxazole core, the binding of an ion can trigger a measurable change in the optical properties of the molecule. mdpi.comresearchgate.net This change can manifest as an increase (chelation-enhanced fluorescence, CHEF) or decrease (quenching) in fluorescence intensity, or a shift in the emission color. mdpi.comresearchgate.net This mechanism forms the basis of highly sensitive and selective fluorescent chemo-sensors. The this compound framework is an ideal candidate for such applications, combining the ion-binding capability of thiourea with the inherent fluorescence of the benzoxazole group.

Table 2: Potential Ion Sensing Applications

Target Analyte Binding Site Potential Sensing Mechanism
Anions (e.g., F⁻, AcO⁻) Thiourea N-H groups (Hydrogen Bonding) nih.gov Fluorescence quenching or colorimetric change
Cations (e.g., Hg²⁺, Pb²⁺) Thiourea Sulfur atom (Coordination) nih.gov Chelation-Enhanced Fluorescence (CHEF)

Role as Precursors for the Synthesis of Diverse Heterocyclic Compound Libraries

Thiourea derivatives are exceptionally versatile building blocks in organic synthesis, serving as readily available precursors for a wide range of other heterocyclic compounds. semanticscholar.orgnih.govresearchgate.net The reactive nature of the thiourea moiety allows it to participate in various cyclization and condensation reactions.

By reacting this compound with different bifunctional reagents, a diverse library of new benzoxazole-containing heterocycles can be generated. For example:

Reaction with α-haloketones can yield aminothiazole derivatives. wikipedia.org

Condensation with β-dicarbonyl compounds can lead to the formation of pyrimidine derivatives. wikipedia.org

Reactions with other reagents can be used to synthesize triazines or quinazolines. nih.gov

This synthetic versatility is highly valuable in medicinal chemistry for the generation of compound libraries for drug discovery screening. The benzoxazole core is a known pharmacophore present in many biologically active compounds, and by using this compound as a scaffold, novel molecules with potentially enhanced or new therapeutic activities can be efficiently synthesized. mdpi.comacs.org

Further Advancements in Sustainable Chemical Synthesis Methodologies

Modern chemical synthesis is increasingly focused on the principles of "green chemistry," which aim to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis of benzoxazole derivatives, including this compound, is an area where such sustainable methodologies can be advanced.

Traditional synthetic methods often require high temperatures, long reaction times, and the use of volatile organic solvents. Emerging sustainable techniques that could be applied to the synthesis of this compound and its derivatives include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. mdpi.comnih.gov

Ultrasound-assisted synthesis (Sonochemistry): The use of ultrasonic waves can enhance reaction rates and yields. mdpi.com

Mechanochemistry: Conducting reactions by grinding solid reactants together, often in the absence of a solvent (solvent-free), minimizes chemical waste. mdpi.com

Use of Greener Solvents: Replacing conventional solvents with more environmentally benign alternatives, such as deep eutectic solvents (DES), can significantly improve the sustainability profile of the synthesis. mdpi.com

Applying these advanced methodologies to the synthesis of this compound and its subsequent transformations would not only make the process more efficient and economical but also align with the growing global demand for environmentally responsible chemical manufacturing. nih.gov

Q & A

Q. What are the established synthetic routes for 1-(1,3-Benzoxazol-6-yl)-3-ethylthiourea, and how can reaction conditions be optimized for yield improvement?

The compound is synthesized via nucleophilic addition of ethyl isothiocyanate to a benzoxazole precursor. A validated protocol involves stirring equimolar reactants in 1,4-dioxane at room temperature for 12–24 hours, followed by precipitation in ice/water . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions.
  • Stoichiometry : A 10% excess of ethyl isothiocyanate ensures complete benzoxazole conversion.
  • Temperature control : Lower temperatures (0–5°C) reduce thiourea dimerization. Yield improvements (>85%) are achievable using fractional factorial design to test variables (solvent, temperature, molar ratio) with minimal experimental runs .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=S at 1.68 Å) and dihedral angles between benzoxazole and thiourea moieties (mean R-factor: 0.072) .
  • ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while the ethyl group shows a triplet (δ 1.3 ppm) and quartet (δ 3.4 ppm) .
  • FT-IR : Thiourea C=S stretching at 1210 cm⁻¹ and N-H bending at 1540 cm⁻¹ confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental biological activity data for this compound?

Discrepancies often arise from solvent effects or unmodeled protein flexibility. A systematic approach includes:

  • Re-evaluate computational models : Incorporate explicit solvent molecules in density functional theory (DFT) calculations to account for solvation energy.
  • Validate assay conditions : Use HPLC to confirm compound stability in biological buffers (e.g., PBS at pH 7.4).
  • Multivariate regression : Apply partial least squares (PLS) to correlate electronic descriptors (e.g., HOMO-LUMO gap) with IC₅₀ values from dose-response assays .

Q. What advanced reactor designs improve the scalability of this compound synthesis while maintaining regioselectivity?

Continuous flow reactors with segmented gas-liquid phases enhance scalability:

  • Residence time : Optimized to 15–20 minutes via computational fluid dynamics (CFD) simulations (COMSOL Multiphysics) to minimize byproducts .
  • In-line monitoring : FTIR detects thiourea dimerization in real time (absorbance at 1650 cm⁻¹). Pilot-scale trials achieved 92% yield with <3% dimerization, outperforming batch reactors .

Q. What mechanistic insights guide the rational modification of this compound's thiourea moiety to enhance target binding affinity?

Free energy perturbation (FEP) calculations and isothermal titration calorimetry (ITC) reveal:

  • The thiourea sulfur forms a π-hole interaction with aromatic residues (ΔG = -2.3 kcal/mol).
  • Ethyl group rotation imposes an entropy penalty (ΔS = -0.8 kcal/mol·K). Modifications :
  • Replace ethyl with cyclopropyl to restrict rotation (ΔG improvement: +1.2 kcal/mol).
  • Introduce electron-withdrawing substituents (e.g., -NO₂) on benzoxazole to strengthen π-hole interactions .

Methodological Recommendations

  • Experimental Design : Use Taguchi orthogonal arrays to optimize multi-variable synthesis conditions (e.g., solvent, catalyst, temperature) with ≤12 experiments .
  • Data Analysis : Apply ANOVA to identify significant factors (p < 0.05) in biological activity datasets, adjusting for multiple comparisons via Bonferroni correction .
  • Computational Tools : COMSOL Multiphysics coupled with AI-driven parameter tuning accelerates reactor design and process simulation .

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1-(1,3-Benzoxazol-6-yl)-3-ethylthiourea
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.